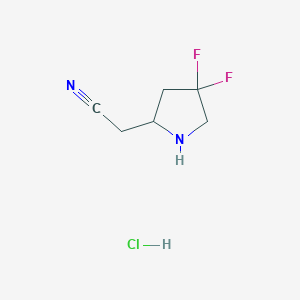
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride” is a chemical compound with the CAS Number: 2460750-50-7 . It has a molecular weight of 182.6 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H . This indicates that the compound contains a pyrrolidine ring with two fluorine atoms attached to one of the carbon atoms in the ring. An acetonitrile group is also attached to the same carbon atom.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Molecular Capsules and Their Interactions : Shivanyuk et al. (2003) studied pyrrogallolarenes, which, upon crystallization with quinuclidine hydrochloride, form dimeric molecular capsules. These capsules encapsulate cations such as tetramethylammonium and quinuclidinium in acetonitrile solutions, demonstrating the compound's role in creating molecular assemblies with potential applications in encapsulation and molecular recognition (Shivanyuk et al., 2003).
Diastereoselective Synthesis of Furan Derivatives : Wang et al. (2009) developed a synthetic procedure for 2,3-dihydrofuran derivatives using a tandem reaction in acetonitrile. This demonstrates the compound's utility in organic synthesis, particularly in creating specific molecular configurations (Wang et al., 2009).
Polymerization and Electrochemical Behavior : Audebert et al. (2000) explored the electrochemical polymerization of 3,4-difluoropyrrole, noting differences in polymerization behavior in acetonitrile. Their findings offer insights into the polymerization processes of related compounds, which is crucial for materials science applications (Audebert et al., 2000).
High-Performance Liquid Chromatography : Toyo’oka et al. (1994) synthesized a fluorescent chiral reagent for resolving enantiomers of amines and alcohols in acetonitrile solutions, highlighting the compound's relevance in analytical chemistry (Toyo’oka et al., 1994).
Supramolecular Chemistry and Metal Complexes : Piguet et al. (1997) investigated lanthanide podates in acetonitrile, which could form heterodinuclear complexes. This research is significant for understanding metal-ligand interactions and designing new materials (Piguet et al., 1997).
Carbon-Fluorine Bond Formation : Chambers et al. (1994) utilized ‘Proton Sponge’ hydrofluoride in acetonitrile to investigate carbon-fluorine bond formation, which is fundamental in developing fluorinated organic compounds (Chambers et al., 1994).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKZWXGPIUHOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
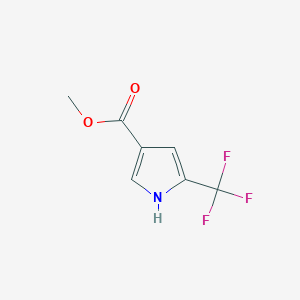
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
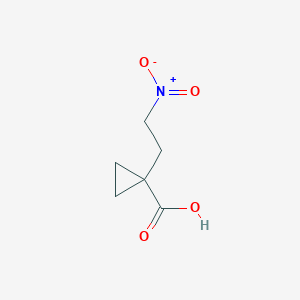
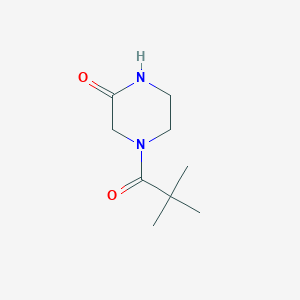
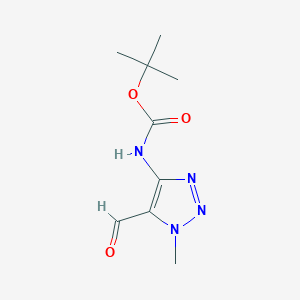
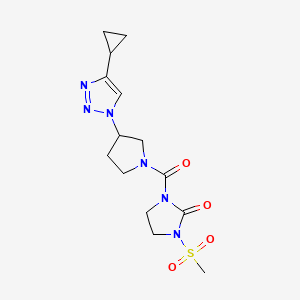
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
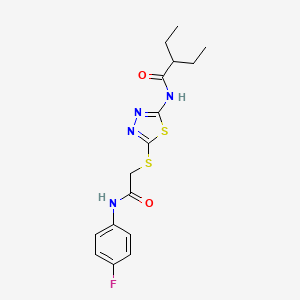
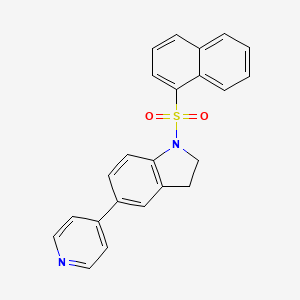
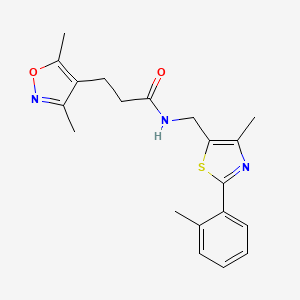

![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)
